(Z)-8-methylnon-6-enoic acid (Z)-8-methylnon-6-enoic acid 8-Methyl-6-nonenoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 31467-60-4
VCID: VC21103626
InChI: InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)
SMILES: CC(C)C=CCCCCC(=O)O
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

(Z)-8-methylnon-6-enoic acid

CAS No.: 31467-60-4

Cat. No.: VC21103626

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(Z)-8-methylnon-6-enoic acid - 31467-60-4

Specification

CAS No. 31467-60-4
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 8-methylnon-6-enoic acid
Standard InChI InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)
Standard InChI Key OCALSPDXYQHUHA-UHFFFAOYSA-N
Isomeric SMILES CC(C)/C=C/CCCCC(=O)O
SMILES CC(C)C=CCCCCC(=O)O
Canonical SMILES CC(C)C=CCCCCC(=O)O

Introduction

Chemical Structure and Identity

(Z)-8-methylnon-6-enoic acid is an organic compound characterized by a medium-chain fatty acid structure with a carboxylic acid functional group and a specific stereochemistry. The compound has a molecular formula of C10H18O2 and a molecular weight of approximately 170.25 g/mol . The (Z) designation in its name refers to the configuration of the double bond at the 6th carbon position, where the higher priority groups are on the same side of the double bond. This stereochemical arrangement is critical for its biological activity and chemical reactivity in various applications.

The compound has been assigned multiple CAS registry numbers in different databases, including 31467-60-4 and 21382-25-2, which may represent slight variations in structure or purity standards across different chemical repositories . The systematic IUPAC nomenclature defines the structure precisely, indicating the position of functional groups and stereochemistry that differentiate it from similar fatty acids. This precise identification is essential for researchers working with the compound in laboratory and industrial settings.

The structural features of (Z)-8-methylnon-6-enoic acid, particularly the position and configuration of its double bond, contribute significantly to its chemical behavior and biological interactions. The presence of a methyl branch at the 8th position further modifies its spatial arrangement and reactivity patterns compared to straight-chain fatty acids of similar length. These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological functions in various systems.

Physical and Chemical Properties

(Z)-8-methylnon-6-enoic acid possesses distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. The physical appearance of this compound can range from a colorless to yellow oil or a white powder, depending on its purity and preparation methods . The compound demonstrates characteristic solubility patterns typical of medium-chain fatty acids, showing varying degrees of solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate, while having limited solubility in water due to its hydrophobic carbon chain and hydrophilic carboxylic acid group .

The following table summarizes the key physical and chemical properties of (Z)-8-methylnon-6-enoic acid:

PropertyValueReference
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Physical StateYellow oil to white powder
Boiling Point130-132°C (at 12 Torr)
Density0.934±0.06 g/cm³ (Predicted)
Refractive Indexn20/D 1.440-1.450
pKa4.75±0.10 (Predicted)
SolubilitySparingly soluble in chloroform; slightly soluble in dichloromethane and ethyl acetate
Storage ConditionsRefrigerated, under inert atmosphere

The carboxylic acid functional group of (Z)-8-methylnon-6-enoic acid imparts acidity to the molecule, with a predicted pKa value of approximately 4.75 . This acidic character enables the compound to participate in various chemical reactions, including esterification, amidation, and salt formation with bases. The unsaturated nature of the molecule, due to the presence of the carbon-carbon double bond, makes it susceptible to addition reactions such as hydrogenation, halogenation, and oxidation under appropriate conditions.

The stereochemistry of the double bond significantly influences the compound's physical properties and reactivity. The (Z)-configuration creates a more compact molecular shape compared to the (E)-isomer, affecting properties such as melting point, boiling point, and interactions with other molecules. This stereochemical feature is particularly important for its biological activity and function in natural systems.

Synthesis Methods

Enzymatic Synthesis

The enzymatic synthesis of (Z)-8-methylnon-6-enoic acid represents a biocatalytic approach that offers advantages in terms of stereoselectivity and mild reaction conditions. Recent studies have demonstrated successful synthesis pathways utilizing lipase-catalyzed reactions, where specific enzymes facilitate the formation of the desired product with high stereochemical control. In these enzymatic processes, immobilized lipases such as Novozym 435 have shown particular efficacy in catalyzing reactions that incorporate the (Z)-8-methylnon-6-enoic acid moiety into various structures, including capsinoids, which are compounds related to capsaicin.

The enzymatic route typically involves the reaction between vanillyl alcohol and specific acyl donors under controlled conditions to yield the desired fatty acid configuration. The biocatalytic approach offers several advantages over traditional chemical synthesis, including higher selectivity for the (Z)-isomer, reduced formation of byproducts, and environmentally friendlier reaction conditions. The enzymatic pathway also allows for the direct incorporation of the acid into more complex structures through transesterification or esterification reactions, making it particularly valuable for the synthesis of biologically active compounds that require the specific (Z)-stereochemistry.

Researchers have optimized various parameters for enzymatic synthesis, including enzyme concentration, substrate ratios, solvent systems, and reaction temperatures, to enhance yield and stereoselectivity. The development of immobilized enzyme systems has further improved the efficiency of these processes by enabling enzyme reuse and continuous production setups. These advancements in enzymatic synthesis methodologies have expanded the accessibility of (Z)-8-methylnon-6-enoic acid for research and industrial applications.

Chemical Synthesis

Chemical synthesis provides alternative routes to (Z)-8-methylnon-6-enoic acid, offering scalability advantages for larger production volumes. One common approach involves the hydroboration-oxidation of 8-methylnon-6-ene, followed by oxidation to yield the desired carboxylic acid. This method typically employs borane (BH3) in tetrahydrofuran (THF) for the hydroboration step, with subsequent oxidation using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). The stereoselective nature of the hydroboration reaction can be controlled to favor the formation of the (Z)-isomer through the selection of appropriate reagents and reaction conditions.

Chemical synthesis methods often involve the reaction of methyl esters with various reagents under controlled conditions to produce (Z)-8-methylnon-6-enoic acid. These approaches typically include refluxing mixtures with acids or bases to facilitate esterification or hydrolysis reactions. The stereochemistry of the double bond can be established through selective reduction of alkynes or through olefin metathesis reactions that preserve the desired (Z)-configuration. Industrial production may employ more scalable processes such as catalytic hydrogenation of carefully selected precursors or multi-step transformations that enable efficient production of the target compound.

Control of stereochemistry represents a significant challenge in the chemical synthesis of (Z)-8-methylnon-6-enoic acid, requiring careful selection of reagents and precise control of reaction conditions. Advances in transition metal catalysis and stereoselective synthetic methodologies have expanded the toolbox available for producing this compound with high isomeric purity. These developments have enhanced the accessibility of (Z)-8-methylnon-6-enoic acid for both research and commercial applications, supporting its use in various fields from pharmaceutical development to materials science.

Biological Significance

Role in Capsaicin Biosynthesis

(Z)-8-methylnon-6-enoic acid plays a crucial role in the biosynthesis of capsaicin, the primary compound responsible for the pungency of chili peppers. In the capsaicin biosynthetic pathway, this fatty acid derivative serves as a key intermediate, contributing the fatty acid moiety that forms part of the final capsaicinoid structure. The specific stereochemistry of the (Z)-configuration at the double bond is essential for the biological activity of the resulting capsaicinoids, influencing their binding to receptors and subsequent sensory effects. Research indicates that the supply of this fatty acid to plant tissues can significantly influence capsaicin levels, highlighting its importance in the regulation of pungency in pepper fruits.

The biosynthesis of capsaicin involves the condensation of vanillylamine with (Z)-8-methylnon-6-enoic acid or its activated form, facilitated by specific acyltransferase enzymes in the pepper plant. The fatty acid pathway leading to the production of (Z)-8-methylnon-6-enoic acid involves a series of enzymatic reactions, including chain elongation, desaturation, and branching steps that determine the final structure of the acid. The regulation of these biosynthetic steps plays a significant role in determining the capsaicin content of different pepper varieties and can be influenced by environmental factors and genetic determinants.

Industrial Applications

(Z)-8-methylnon-6-enoic acid finds application across multiple industrial sectors, leveraging its unique structural features and chemical properties. In polymer science, the compound has been utilized as a building block for producing polymers and resins with specific characteristics. The presence of both a carboxylic acid group and a carbon-carbon double bond provides multiple functionalization points that can be exploited in polymer synthesis. These structural elements enable the development of materials with tailored properties such as flexibility, thermal stability, and degradation profiles, making them suitable for specialized applications in manufacturing and materials engineering.

The food industry represents another significant area of application for (Z)-8-methylnon-6-enoic acid, particularly in the development of flavoring agents. The compound's relationship to capsaicin and its fatty acid nature makes it relevant to food chemistry applications, where it may contribute to specific flavor profiles or serve as a precursor for other flavor compounds. The controlled incorporation of this compound or its derivatives can help in creating customized flavor experiences in processed foods, addressing consumer demands for unique sensory attributes in food products.

In addition to polymer and food applications, (Z)-8-methylnon-6-enoic acid serves as an important intermediate in pharmaceutical and agrochemical synthesis. Its well-defined stereochemistry and functionalization potential make it valuable for constructing more complex molecules with specific biological activities. The compound's role in these industries highlights the importance of stereoselective synthesis and the impact of precise molecular architecture on the properties and performance of end products across various technological applications.

Comparative Analysis with Related Compounds

(Z)-8-methylnon-6-enoic acid exhibits distinct differences when compared to structurally related compounds, which influence its chemical behavior and applications. The (E)-isomer, (E)-8-methylnon-6-enoic acid (CAS No. 59320-77-3), differs solely in the configuration of the double bond, with the (E)-configuration featuring the higher priority groups on opposite sides of the double bond . This seemingly minor stereochemical difference significantly affects physical properties such as boiling point, melting point, and dipole moment, as well as reactivity patterns in chemical transformations. The (E)-isomer typically demonstrates different biological activities compared to the (Z)-isomer, highlighting the critical importance of stereochemistry in determining functional outcomes.

8-Methylnonanoic acid, which lacks the double bond present in (Z)-8-methylnon-6-enoic acid, represents another structurally related compound. The saturated nature of this analog results in greater conformational flexibility and different physical properties, including higher melting and boiling points, compared to the unsaturated (Z)-8-methylnon-6-enoic acid. The absence of the double bond also eliminates the possibility of addition reactions characteristic of alkenes, significantly altering the compound's chemical reactivity profile and applications in synthesis.

The following table compares key features of (Z)-8-methylnon-6-enoic acid with its related compounds:

CompoundKey Structural FeatureMajor DifferencesDistinguishing Properties
(Z)-8-methylnon-6-enoic acidDouble bond with Z-configurationBase compoundSpecific stereochemistry important for capsaicin synthesis
(E)-8-methylnon-6-enoic acidDouble bond with E-configurationOpposite stereochemistry at C6-C7Different spatial arrangement affects biological activity
8-Methylnonanoic acidNo double bond (saturated)Lacks unsaturationHigher conformational flexibility, different physical properties
Non-6-enoic acidNo methyl branch at C8Lacks branchingDifferent spatial arrangement and physical properties

The unique structural features of (Z)-8-methylnon-6-enoic acid, particularly its specific stereochemistry and branching pattern, contribute to its distinct chemical identity and specialized applications. These structural elements determine the compound's three-dimensional shape, influencing its interactions with biological targets, reaction pathways, and physical properties. Understanding these structure-property relationships is essential for effectively utilizing (Z)-8-methylnon-6-enoic acid in research, synthesis, and industrial applications.

Research Findings and Future Directions

Recent research findings related to (Z)-8-methylnon-6-enoic acid have expanded our understanding of its potential applications and biological significance. Studies investigating the role of this compound in capsaicin biosynthesis have elucidated key enzymatic steps and regulatory mechanisms that control the production of pungent compounds in pepper plants. This knowledge has important implications for agricultural biotechnology, particularly in developing pepper varieties with customized pungency levels to meet diverse market demands. Future research directions in this area may focus on engineering metabolic pathways to enhance or reduce the production of (Z)-8-methylnon-6-enoic acid in plants, thereby modulating capsaicin content for various applications.

In the pharmaceutical domain, investigations into derivatives of (Z)-8-methylnon-6-enoic acid have revealed promising bioactivities, including analgesic, anti-inflammatory, and antibacterial properties. These findings suggest potential applications in drug development, particularly for pain management and combating bacterial infections. Future research efforts may explore structure-activity relationships to design optimized derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The development of targeted delivery systems for these compounds could further improve their therapeutic efficacy and minimize potential side effects.

Synthetic methodology research continues to advance our ability to produce (Z)-8-methylnon-6-enoic acid with high stereochemical purity and yield. Innovations in catalyst design, biocatalytic approaches, and flow chemistry have the potential to enable more efficient and sustainable production methods. Future directions may include the development of continuous manufacturing processes, greener synthesis routes with reduced environmental impact, and scalable methodologies suitable for industrial implementation. These advancements would enhance the accessibility of (Z)-8-methylnon-6-enoic acid for research and commercial applications across multiple sectors.

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